Introduction: A Versatile Synthetic Building Block
Introduction: A Versatile Synthetic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl 3-oxopropylcarbamate
This guide provides a comprehensive technical overview of Benzyl 3-oxopropylcarbamate, a versatile bifunctional molecule essential in modern organic synthesis and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a practical and robust understanding of this important chemical entity.
Benzyl 3-oxopropylcarbamate (CAS No: 65564-05-8) is a key organic intermediate characterized by two primary functional groups: a terminal aldehyde and a carbamate-protected primary amine.[1] The presence of the benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, which can be selectively removed under specific conditions, while the aldehyde offers a reactive handle for a multitude of chemical transformations. This unique structural combination makes it an invaluable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science.[1][2] Its utility lies in its ability to introduce a protected amino-aldehyde fragment, enabling the construction of nitrogen-containing heterocycles, peptide mimetics, and other scaffolds of pharmaceutical interest.[3][4]
Physicochemical Properties
The fundamental physical and chemical characteristics of Benzyl 3-oxopropylcarbamate are summarized below. Understanding these properties is critical for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [2][5] |
| Molecular Weight | 207.22 g/mol | [5] |
| CAS Number | 65564-05-8 | [3] |
| Appearance | White to light yellow crystalline powder or solid. | [2][3][6] |
| Melting Point | 52-57 °C | [2][3] |
| Boiling Point | 370.06 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [2] |
| Density | 1.142 g/cm³ (Predicted) | [3] |
| InChI Key | PQMOZOQTXKMYSK-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The most common and reliable laboratory-scale synthesis of Benzyl 3-oxopropylcarbamate involves the mild oxidation of its corresponding alcohol precursor, Benzyl (3-hydroxypropyl)carbamate. This approach is favored due to the high sensitivity of the aldehyde functional group to over-oxidation or side reactions.
Rationale for Reagent Selection
The use of Dess-Martin periodinane (DMP) is a strategic choice for this transformation. DMP is a hypervalent iodine reagent that offers several advantages for oxidizing primary alcohols to aldehydes:
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High Selectivity: It selectively oxidizes primary alcohols to aldehydes with minimal to no over-oxidation to the carboxylic acid.
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Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups like the Cbz-protecting group.
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High Yields: This method typically affords the desired product in high purity and yield.[3]
Experimental Protocol: Oxidation via Dess-Martin Periodinane
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Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl (3-hydroxypropyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.1 - 1.5 eq.) portion-wise at room temperature. The choice to add it in portions helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure Benzyl 3-oxopropylcarbamate.
Synthesis Workflow Diagram
Caption: Major reaction pathways for Benzyl 3-oxopropylcarbamate.
Applications in Drug Development and Organic Synthesis
Benzyl 3-oxopropylcarbamate is a highly valued intermediate due to its bifunctional nature, which allows for sequential and controlled synthetic modifications.
-
Peptidomimetics and Protease Inhibitors: The compound serves as a versatile building block for synthesizing non-natural amino acids and peptide mimetics. [1]The aldehyde can be elaborated into various functional groups, and subsequent deprotection of the amine allows for peptide coupling, making it a key precursor in the development of protease inhibitors. [1]* Synthesis of Bioactive Molecules: It is a documented reagent in the synthesis of complex natural products and drugs. For example, it is used to prepare Tuberactinomycin N, a peptide antibiotic employed as an anti-tuberculosis drug. [3]It is also used in the synthesis of L-epicapreomycidine, a specific guanidino amino acid. [3]* Heterocyclic Chemistry: The aldehyde and the latent amine functionality make it an ideal starting material for constructing N-heterocyclic scaffolds, which are prevalent in pharmaceuticals.
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Cross-Coupling Reactions: It can be used as a precursor for enamide synthesis and in cross-coupling reactions to generate α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis. [1]
Safety and Handling
Benzyl 3-oxopropylcarbamate is classified as an irritant and requires careful handling to minimize exposure. [1][6]
-
Hazard Identification: Causes skin and serious eye irritation. [6]May cause respiratory tract irritation. [2]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [7] * Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. [7][8] * Respiratory Protection: Use only in a well-ventilated area or with appropriate engineering controls like a fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended. [7]* Handling and Storage:
-
Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. [7] * Wash hands thoroughly after handling. [8] * Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended storage at 2-8°C). [3] * Keep away from incompatible substances such as strong oxidizing agents and strong acids. [9]* First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [7] * Skin Contact: Wash off immediately with plenty of soap and water. [7] * Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. [7] * Ingestion: Wash out mouth with water. Do not induce vomiting. [7] In all cases of exposure, seek medical attention.
-
References
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ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]
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PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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LookChem. (n.d.). Benzyl 3-oxopropylcarbamate. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]
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